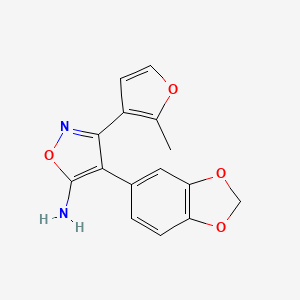

4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-8-10(4-5-18-8)14-13(15(16)21-17-14)9-2-3-11-12(6-9)20-7-19-11/h2-6H,7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTFOUJSWGOHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine, with the CAS number 1311693-32-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties and mechanisms of action.

- Molecular Formula : C15H12N2O4

- Molecular Weight : 284.27 g/mol

- Structure : The compound features a benzodioxole moiety and a furan ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study by Zhang et al. (2020) demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human cancer cells via the mitochondrial pathway. Specifically, it was found to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

Inflammation Pathway

The compound's ability to modulate inflammatory responses is attributed to its interaction with nuclear factor kappa B (NF-kB) signaling pathways. By inhibiting NF-kB activation, it reduces the expression of various inflammatory mediators .

Apoptosis Pathway

In cancer cells, the induction of apoptosis is linked to the activation of caspases and changes in mitochondrial membrane potential. The compound promotes cytochrome c release from mitochondria, leading to caspase activation and subsequent cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated significant reduction in TNF-alpha and IL-6 production in LPS-stimulated macrophages. |

| Li et al. (2021) | Reported that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Chen et al. (2022) | Found enhanced anti-tumor activity in vivo using xenograft models treated with the compound. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chlorophenyl)-3-Methyl-2,5-Dihydro-1,2-Oxazol-5-imine (C₁₀H₉ClN₂O)

- Structural Similarities : Shares the dihydro-oxazol-5-imine core.

- Substituent Differences: The target compound substitutes benzodioxol and methylfuran groups, whereas this analog has a 3-chlorophenyl and methyl group.

- Molecular Weight : The target compound (C₁₅H₁₃N₂O₄, MW: 291.28 g/mol) has a higher molecular weight than the chlorophenyl analog (C₁₀H₉ClN₂O, MW: 208.65 g/mol), likely influencing solubility and bioavailability.

5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(2-Methylphenyl)-1,3,4-Oxadiazol-2-amine (C₂₂H₁₅BrN₄O₂)

- Core Heterocycle Differences : Features a benzoxazole-oxadiazole system, whereas the target has a dihydro-oxazol-imine.

- Substituent Comparison :

- Spectral Data : The IR peak at 1570 cm⁻¹ (C=N) in this analog suggests a comparable imine stretching frequency to the target compound, though experimental confirmation is needed .

General Oxadiazole Derivatives (e.g., 3-Phenyl-1,2,4-Oxadiazoles)

- Heterocycle Reactivity : Oxadiazoles are more π-electron-deficient than oxazoles, affecting their interactions in biological systems. The imine group in the target’s oxazole may offer greater hydrolytic stability compared to oxadiazole amines .

- Synthesis : Multi-component cycloadditions (as in ) are common for oxadiazoles, whereas the target’s synthesis might involve imine formation via condensation or cyclization under milder conditions.

Research Tools and Methodologies

Q & A

Q. How do structural modifications impact bioactivity in related compounds?

- Methodological Answer : SAR studies on benzodioxole-oxazole hybrids show that electron-withdrawing groups (e.g., nitro, CF3) enhance antimicrobial activity. For example, 5-nitrothiazole derivatives exhibited MIC values <1 µg/mL against S. aureus. Docking studies (AutoDock Vina) can predict binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.